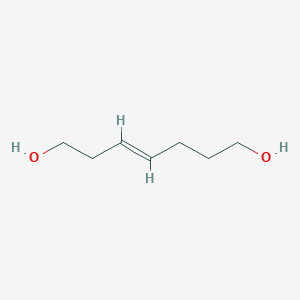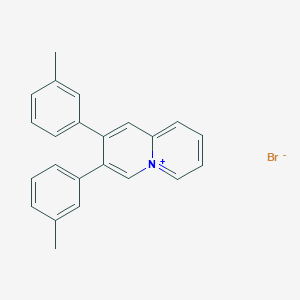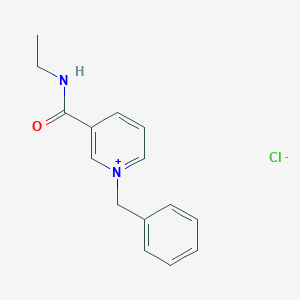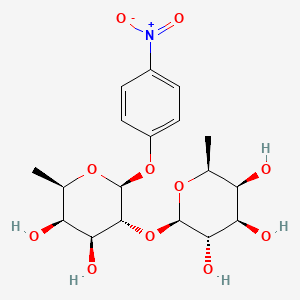
(E)-hept-3-ene-1,7-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-hept-3-ene-1,7-diol is an organic compound characterized by a seven-carbon chain with a double bond between the third and fourth carbon atoms and hydroxyl groups attached to the first and seventh carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-hept-3-ene-1,7-diol can be achieved through several methods. One common approach involves the hydroboration-oxidation of hept-3-yne. This method includes the following steps:
Hydroboration: Hept-3-yne is treated with diborane (B2H6) to form an organoborane intermediate.
Oxidation: The organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are often employed to achieve industrial-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-hept-3-ene-1,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds, such as aldehydes or ketones.
Reduction: The double bond can be reduced to form heptane-1,7-diol.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Acidic or basic conditions can facilitate the substitution reactions, with reagents such as sulfuric acid (H2SO4) or sodium hydride (NaH).
Major Products
Oxidation: Hept-3-ene-1,7-dione or hept-3-enal.
Reduction: Heptane-1,7-diol.
Substitution: Various ethers or esters depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
(E)-hept-3-ene-1,7-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of fragrances and flavors.
Wirkmechanismus
The mechanism of action of (E)-hept-3-ene-1,7-diol depends on its specific application. In biological systems, it may interact with cellular membranes or enzymes, leading to changes in cellular processes. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The double bond may also participate in reactions with reactive oxygen species, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z)-hept-3-ene-1,7-diol: The cis isomer of (E)-hept-3-ene-1,7-diol, with different spatial arrangement of the substituents around the double bond.
Heptane-1,7-diol: A saturated analog without the double bond.
Hept-3-yne-1,7-diol: An alkyne analog with a triple bond instead of a double bond.
Uniqueness
This compound is unique due to its specific geometric configuration (E) and the presence of both hydroxyl groups and a double bond. This combination of functional groups and geometry imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
84143-36-2 |
|---|---|
Molekularformel |
C7H14O2 |
Molekulargewicht |
130.18 g/mol |
IUPAC-Name |
(E)-hept-3-ene-1,7-diol |
InChI |
InChI=1S/C7H14O2/c8-6-4-2-1-3-5-7-9/h1-2,8-9H,3-7H2/b2-1+ |
InChI-Schlüssel |
DOOJAFNLRWSMQE-OWOJBTEDSA-N |
Isomerische SMILES |
C(C/C=C/CCO)CO |
Kanonische SMILES |
C(CC=CCCO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-[2-(4-Methoxyphenyl)ethenyl]-3-(methylsulfanyl)-1,2,4-triazin-5(2H)-one](/img/structure/B14417173.png)
![[(Methylsilanetriyl)tri(ethane-2,1-diyl)]tris(diphenylphosphane)](/img/structure/B14417174.png)
![7-Benzoyl-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione](/img/structure/B14417177.png)



![2-[(2,6-Dichlorophenyl)methanesulfonyl]-4-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14417196.png)

![2-[[2-Chloroethyl(nitroso)carbamoyl]amino]-3-hydroxybutanoic acid](/img/structure/B14417217.png)
![Acetic acid--2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethan-1-amine (1/1)](/img/structure/B14417224.png)

![N-Butyl-N-[2-(octylsulfanyl)ethyl]butan-1-amine](/img/structure/B14417248.png)
